
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of 2-chloroquinoline, followed by amination and subsequent methylation to introduce the 2-methylpropanol group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are explored to make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the nitro and amino groups.
3-Nitroquinoline: Contains a nitro group but differs in the position and other substituents.
4-Aminoquinoline: Has an amino group at a different position and lacks the nitro group.
Uniqueness
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H14ClN3O3 |
|---|---|
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
1-[(2-chloro-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H14ClN3O3/c1-13(2,18)7-15-10-8-5-3-4-6-9(8)16-12(14)11(10)17(19)20/h3-6,18H,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
JTQRHJOAARSHIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


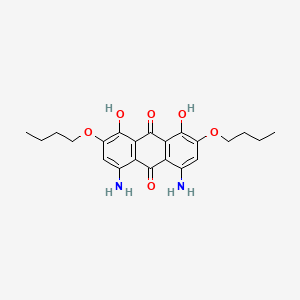

![[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]methanol](/img/structure/B8486290.png)

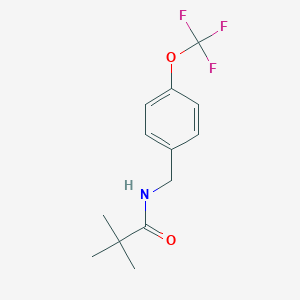
![7-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8486318.png)
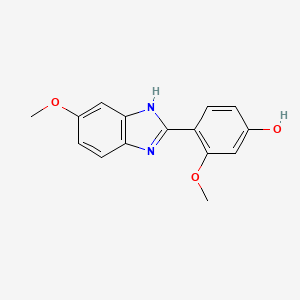
![3-bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B8486332.png)
![Ethyl [5-(2-amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetate](/img/structure/B8486340.png)
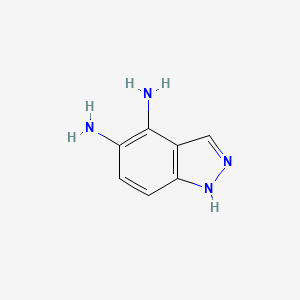
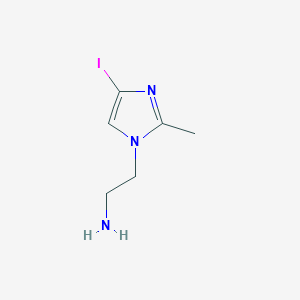
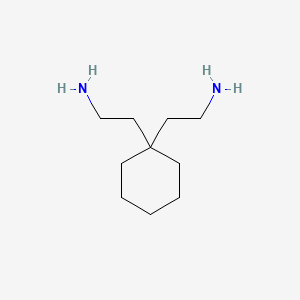
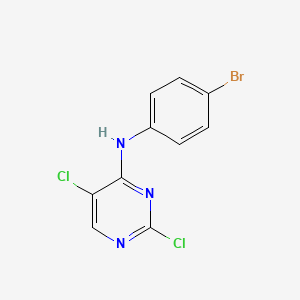
![3-[(2-Amino-4-chloropyridin-3-yl)oxy]-5-chlorobenzonitrile](/img/structure/B8486378.png)
